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For Researchers, Scientists, and Drug Development Professionals

The landscape of Alzheimer's disease (AD) drug development is fraught with challenges,
marked by a high rate of clinical trial failures. Understanding the trajectory of discontinued
candidates is crucial for informing future research and development strategies. This guide
provides a detailed comparison of Mimopezil, a once-promising compound, with other notable
discontinued AD drug candidates, focusing on their mechanisms of action, clinical trial
outcomes, and the reasons for their cessation.

Executive Summary

Mimopezil, a dual acetylcholinesterase (AChE) inhibitor and N-methyl-D-aspartate (NMDA)
receptor antagonist, was discontinued after a Phase 2b clinical trial failed to demonstrate
superiority over the existing standard of care, donepezil. This outcome aligns with the broader
trend of other discontinued candidates, such as the amyloid-targeting antibodies aducanumab,
gantenerumab, and crenezumab, the tau-targeting antibody semorinemab, and the agitation
treatment AVP-786, all of which were halted primarily due to a lack of convincing clinical
efficacy in pivotal trials. While these agents employed diverse mechanisms of action, their
collective failure underscores the complexity of Alzheimer's pathology and the high bar for
demonstrating meaningful clinical benefit.

Mechanism of Action Overview
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The discontinued drug candidates investigated in this guide targeted various pathological
hallmarks of Alzheimer's disease.

» Mimopezil: A pro-drug of huperzine A, Mimopezil was designed to enhance cholinergic
neurotransmission by inhibiting AChE and to modulate glutamatergic activity by blocking
NMDA receptors.[1] This dual mechanism aimed to provide both symptomatic relief and
potential neuroprotection.

e Aducanumab, Gantenerumab, and Crenezumab: These were all monoclonal antibodies
targeting amyloid-beta (AB) plaques, a core pathological feature of AD. Their primary
mechanism was intended to be the clearance of Ap from the brain, thereby slowing disease
progression.[1][2][3]

» Semorinemab: This monoclonal antibody was directed against the tau protein, which forms
neurofibrillary tangles within neurons in AD brains. The therapeutic hypothesis was that by
targeting tau, the spread of pathology and subsequent neuronal death could be mitigated.

e AVP-786: This combination product of dextromethorphan and quinidine was investigated for
the treatment of agitation in AD. Its proposed mechanism involved the modulation of NMDA
receptor signaling and other neurotransmitter systems.

Comparative Clinical Trial Data

The following table summarizes the key quantitative data from the pivotal clinical trials of
Mimopezil and other selected discontinued Alzheimer's drug candidates.
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Drug Clinical
Candidate Trial

Phase

Primary
Endpoint(s)

Key
Efficacy
Results

Reason for
Discontinua
tion

BRAINZ
(NCT004232 2b
28)

Mimopezil

Change from
baseline in
Mini-Mental
State
Examination
(MMSE)

score

Did not show
a significant
difference
compared to
oral
donepezil
(p=0.874). In
APOE4
negative
patients, the
change from
baseline in
MMSE was
+2.6 in both
groups. In
APOE4
positive
patients, the
change was
+0.4 in the
Mimopezil

group.[4]

Lack of
superior
efficacy over
standard of

care.

EMERGE 3
(NCT024845
47) &

ENGAGE
(NCT024778

00)

Aducanumab

Change from
baseline in
Clinical
Dementia
Rating-Sum
of Boxes
(CDR-SB)

EMERGE
(high dose):
-0.39
difference vs.
placebo (22%
slowing,
P=.012).
ENGAGE
(high dose):
+0.03

difference vs.

Conflicting
Phase 3
results and
commercial

challenges.[5]
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placebo (2%

worsening,
P=.833).
GRADUATE
I: -0.31
difference vs.
GRADUATE |
2l placebo
Change from (P=0.10). Failure to
Ganteneruma  (NCT034448 o )
b 20 baseline in GRADUATE meet primary
’ CDR-SB I: -0.19 endpoint.
NCT0344397 ]
difference vs.
3)
placebo
(P=0.30).[6]
[7]
Interim
analysis
CREAD1 &2 indicated the -
) Futility
(NCT026700 Change from trials were
o ) demonstrated
Crenezumab 83, baseline in unlikely to ) o
in an interim
NCT0311465 CDR-SB meet their )
) analysis.
7) primary
endpoints.[4]
[8]
No significant  Failure to
] TAURIEL Change from ) )
Semorinema o difference meet primary
(NCT032891 baseline in ]
b compared to efficacy
43) CDR-SB _
placebo.[9] endpoint.
Change from
o No
baseline in o )
statistically Failure to
Cohen- o )
, significant meet primary
NCT0339352 Mansfield ] )
AVP-786 o difference endpoint for
0 Agitation o
compared to agitation in
Inventory
placebo.[3] AD.
(CMAI) total
[10]
score
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Experimental Protocols
Mimopezil: BRAINZ Study (NCT00423228)

The BRAINZ study was a Phase 2b, multicenter, randomized, double-blind, double-dummy,
active-controlled trial.[4]

» Participants: 158 patients with moderate Alzheimer's disease (MMSE score 14-22).
 Intervention:

o Mimopezil Arm: 1 mg oral Mimopezil daily for a 1-month titration, followed by a 9 mg
subcutaneous implant for 1 month, and then a 12 mg subcutaneous implant for the
subsequent 4 months.

o Donepezil Arm: 5 mg oral donepezil daily for the first month, followed by 10 mg daily for
the remaining 5 months.

e Duration: 6 months.
e Primary Outcome: Change in MMSE score from baseline.

e Secondary Outcomes: MMSE responder rate, and changes in the Alzheimer's Disease
Assessment Scale-Cognitive Subscale (ADAS-Cog), Neuropsychiatric Inventory-
Questionnaire (NPI-Q), and Instrumental Activities of Daily Living (IADL) scale.

Aducanumab: EMERGE and ENGAGE Studies
(NCT02484547, NCT02477800)

These were two identically designed Phase 3, multicenter, randomized, double-blind, placebo-
controlled trials.

o Participants: Patients with early Alzheimer's disease (mild cognitive impairment or mild
dementia) with confirmed amyloid pathology.

« Intervention: Intravenous infusions of aducanumab (low and high dose) or placebo every 4
weeks.
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e Duration: 78 weeks.
e Primary Outcome: Change from baseline in CDR-SB.

¢ Secondary Outcomes: Changes in MMSE, ADAS-Cog13, and Alzheimer's Disease
Cooperative Study-Activities of Daily Living Inventory-Mild Cognitive Impairment Version
(ADCS-ADL-MCI).

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and procedural information, the following diagrams

were generated using Graphviz.
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Mimopezil's dual mechanism of action.
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Aducanumab's amyloid-clearing mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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